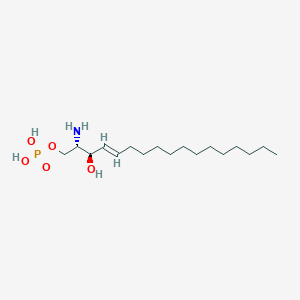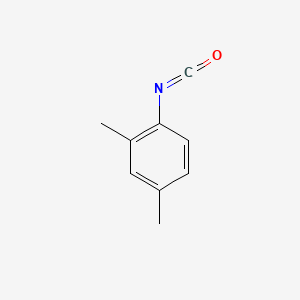
C17 Sphingosin-1-phosphat
Übersicht
Beschreibung
Sphingosine-1-phosphate (d17:1) is a derivative of ceramide and a phosphorylated form of the C17 analog of sphingosine. It is a zwitterionic sphingolipid found in insects, yeasts, and plants . This compound plays a crucial role as a bioactive lipid mediator, regulating various physiological and cellular processes such as atherosclerosis, inflammation, immunity, tumorigenesis, and cell proliferation .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate (d17:1) has numerous scientific research applications across various fields:
Wirkmechanismus
These receptors are widely expressed and transduce intracellular signals to regulate cellular behavior, such as migration, adhesion, survival, and proliferation . The signaling pathways involved include the activation of various kinases and transcription factors, leading to diverse physiological outcomes .
Biochemische Analyse
Biochemical Properties
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate participates in several biochemical reactions, primarily through its interactions with enzymes and proteins involved in sphingolipid metabolism. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). This phosphorylation is crucial for the regulation of various cellular processes, including cell proliferation and survival . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate interacts with ceramidase, which hydrolyzes ceramide to produce sphingosine, further linking it to the sphingolipid metabolic pathway .
Cellular Effects
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by acting as a precursor to sphingosine-1-phosphate, a potent signaling molecule. Sphingosine-1-phosphate binds to its receptors on the cell surface, triggering downstream signaling cascades that affect cell proliferation, migration, and survival . Moreover, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate impacts gene expression by modulating transcription factors involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate involves its conversion to sphingosine-1-phosphate by sphingosine kinase. This binding activates various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to changes in gene expression and cellular behavior . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can inhibit or activate specific enzymes, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate vary with different dosages in animal models. At low doses, the compound has been shown to promote cell survival and proliferation, while higher doses can induce apoptosis and cell death . These threshold effects are important for determining the therapeutic window of the compound and its potential toxic effects. Additionally, high doses of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been associated with adverse effects such as inflammation and tissue damage .
Metabolic Pathways
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is involved in several metabolic pathways, primarily those related to sphingolipid metabolism. It is a precursor to sphingosine-1-phosphate, which is produced through the action of sphingosine kinase . This compound also interacts with enzymes such as ceramidase and sphingomyelinase, which are involved in the breakdown and synthesis of sphingolipids . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with lipid transport proteins that facilitate its movement across cell membranes . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes . These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and receptors within these compartments . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sphingosine-1-phosphate (d17:1) can be synthesized enzymatically by reacting sphingosine phosphorylcholine with phospholipase D. This reaction yields only the monophosphate product without forming the diphosphate product . The product is typically a mixture of L-threo and D-erythro forms, depending on the procedure used .
Industrial Production Methods
Industrial production methods for sphingosine-1-phosphate (d17:1) involve the enzymatic phosphorylation of sphingosine using sphingosine kinases. These kinases, specifically sphingosine kinase 1 and sphingosine kinase 2, catalyze the phosphorylation process, resulting in the formation of sphingosine-1-phosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingosine-1-phosphate (d17:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine-1-phosphate can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert sphingosine-1-phosphate back to sphingosine.
Substitution: Substitution reactions can modify the phosphate group or the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sphingolipid metabolites, which play significant roles in cellular signaling and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate (d181): A similar compound with an 18-carbon sphingosine backbone.
Sphingosine-1-phosphate (d161): A derivative with a 16-carbon sphingosine backbone.
Ceramide-1-phosphate: Another phosphorylated sphingolipid with distinct biological functions.
Uniqueness
Sphingosine-1-phosphate (d17:1) is unique due to its specific 17-carbon sphingosine backbone, which influences its biological activity and receptor interactions. This structural variation allows it to modulate different physiological processes compared to other sphingosine-1-phosphate analogs .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITGNIYTXHNNNE-LHMZYYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate quantified in biological samples?
A1: Two main approaches are highlighted in the research:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and can quantify (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate directly. Researchers used a C17- (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate as an internal standard for accurate quantification. [] This technique is particularly useful for studying (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cell cultures and tissues.
- Indirect measurement by HPLC after enzymatic dephosphorylation: This method involves treating samples with alkaline phosphatase to remove the phosphate group from (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate, converting it to sphingosine. The resulting sphingosine is then derivatized with o-phthalaldehyde (OPA) and quantified using HPLC. [] This method allows for simultaneous analysis of other sphingoid bases and their phosphates.
Q2: What is the role of sphingosine kinase in the context of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling?
A2: Sphingosine kinase (SphK) is a key enzyme responsible for phosphorylating sphingosine to produce (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [] Therefore, SphK activity directly influences (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels within cells. Modulating SphK activity, either through pharmacological activation or inhibition, leads to corresponding changes in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels, impacting various downstream signaling pathways. Researchers can use SphK activity as a proxy to investigate the effects of different stimuli or compounds on (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.
Q3: Can you provide examples of how researchers have manipulated (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cells?
A3: The research highlights two specific examples:
- Treatment with tumor necrosis factor-alpha (TNF-α): TNF-α is a cytokine known to activate sphingosine kinase. In the study, treating cells with TNF-α led to a significant increase in SphK activity, suggesting an elevation in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach is valuable for studying the effects of increased (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.
- Treatment with dimethylsphingosine (DMS): DMS is a known inhibitor of sphingosine kinase. Treating cells with DMS resulted in decreased SphK activity, indicating a reduction in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach helps elucidate the consequences of reduced (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling in cellular processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)


![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)





![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
